[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride
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Overview
Description
Leelamine Hydrochloride, also known as dehydroabietylamine hydrochloride, is a tricyclic diterpene amine extracted from the bark of pine trees. It is known for its weak agonistic effect on cannabinoid receptors and its inhibitory effects on pyruvate dehydrogenase kinases. This compound has gained attention for its potential antitumoral properties and its ability to inhibit intracellular cholesterol transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leelamine Hydrochloride can be synthesized through the extraction of leelamine from pine tree bark, followed by its conversion to the hydrochloride salt. The synthetic route involves the isolation of leelamine, which is then reacted with hydrochloric acid to form Leelamine Hydrochloride. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of Leelamine Hydrochloride involves large-scale extraction and purification processes. The bark of pine trees is processed to extract leelamine, which is then subjected to chemical reactions to produce the hydrochloride salt. The process is optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Leelamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Leelamine Hydrochloride can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert Leelamine Hydrochloride to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds.
Scientific Research Applications
Leelamine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral resolving agent for carboxylic acids and in the study of diterpene chemistry.
Biology: Investigated for its effects on intracellular cholesterol transport and its lysosomotropic properties.
Medicine: Explored for its potential antitumoral properties, particularly in inhibiting cancer cell growth and inducing apoptosis.
Industry: Utilized in the development of new therapeutic agents and in the study of cannabinoid receptor agonists
Mechanism of Action
Leelamine Hydrochloride exerts its effects through several mechanisms:
Lysosomotropic Property: It accumulates in lysosomes, disrupting intracellular cholesterol transport and leading to cell death.
Inhibition of Pyruvate Dehydrogenase Kinases: This inhibition affects cellular metabolism and energy production.
Agonistic Effect on Cannabinoid Receptors: It weakly activates cannabinoid receptors, influencing various cellular pathways
Comparison with Similar Compounds
Leelamine Hydrochloride is unique compared to other similar compounds due to its specific combination of properties:
Abietic Acid: Structurally similar but lacks the lysosomotropic property and specific inhibitory effects on pyruvate dehydrogenase kinases.
Other Diterpenes: While many diterpenes have biological activities, Leelamine Hydrochloride’s specific effects on cholesterol transport and cannabinoid receptors set it apart
Conclusion
Leelamine Hydrochloride is a compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of research in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H32ClN |
---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m1./s1 |
InChI Key |
CVPQLGCAWUAYPF-OACSPZGTSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@@]3(CCC[C@]([C@H]3CC2)(C)CN)C.Cl |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl |
Origin of Product |
United States |
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